Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate is a complex organic compound that features a unique structure combining a benzoate ester with an oxathiin ring
Preparation Methods
The synthesis of Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate typically involves multiple steps. One common synthetic route includes the reaction of 3-phenyl-5,6-dihydro-1,4-oxathiin-2-carbonyl chloride with methyl 2-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, often using automated systems and continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Scientific Research Applications
Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by interfering with viral enzymes or proteins. The compound’s structure allows it to bind to these targets, disrupting their normal function and thereby inhibiting the virus’s ability to reproduce .
Comparison with Similar Compounds
Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate can be compared to other similar compounds, such as:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H17NO4S, with a molecular weight of approximately 355.4 g/mol. The compound features a methyl ester group attached to a benzoate moiety along with an amine functionality linked to a 1,4-oxathiin ring containing a phenyl substituent. This unique structure is pivotal for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H17NO4S |
Molecular Weight | 355.4 g/mol |
Structure | Structure |
This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator of receptor signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may interact with receptors that regulate physiological processes, thereby influencing cellular responses.
Antimicrobial Properties
Research indicates that this compound has significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi.
Case Study : In vitro assays demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cell lines has been documented.
Research Findings :
- A study involving human breast cancer cell lines reported that treatment with this compound resulted in significant cell death compared to control groups.
Anti-inflammatory Effects
This compound also shows promise in reducing inflammation. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
Compound Name | Structure | Unique Features |
---|---|---|
Carboxin | C12H13NO2S | A sulfur-containing fungicide primarily used in agriculture. |
Thiamethoxam | C8H10ClN5O3S | A neonicotinoid insecticide with diverse biological activity profiles. |
Properties
Molecular Formula |
C19H17NO4S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 2-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H17NO4S/c1-23-19(22)14-9-5-6-10-15(14)20-18(21)16-17(25-12-11-24-16)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,21) |
InChI Key |
UDWUUCOJCZYCEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(SCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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